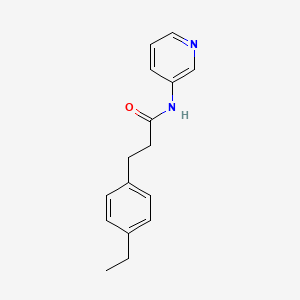
3-(4-ethylphenyl)-N-3-pyridinylpropanamide
描述
3-(4-ethylphenyl)-N-3-pyridinylpropanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EPPA belongs to the class of compounds known as amides, which are widely used in pharmaceuticals due to their ability to interact with biological receptors. The purpose of
科学研究应用
3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been extensively studied for its potential applications in drug development. It has been shown to have activity against a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that play a role in a variety of physiological processes, including pain sensation, immune function, and mood regulation. Inhibition of FAAH by 3-(4-ethylphenyl)-N-3-pyridinylpropanamide leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential for a variety of conditions, including pain, anxiety, and inflammation.
作用机制
3-(4-ethylphenyl)-N-3-pyridinylpropanamide acts as an inhibitor of FAAH by binding to the active site of the enzyme. This leads to a decrease in the breakdown of endocannabinoids, which results in an increase in their levels. The mechanism of action of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been extensively studied using a variety of techniques, including X-ray crystallography, molecular modeling, and enzymatic assays.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against FAAH, 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has also been found to have activity against other enzymes, including monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2). 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been shown to have anti-inflammatory and analgesic effects in animal models, which may be due to its ability to increase endocannabinoid levels. 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has also been found to have anxiolytic effects in animal models, which may be due to its ability to modulate the activity of GPCRs.
实验室实验的优点和局限性
One of the major advantages of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide is its high potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has not yet been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on 3-(4-ethylphenyl)-N-3-pyridinylpropanamide. One area of interest is the development of more soluble analogs of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide that can be used in a wider range of experimental settings. Another area of interest is the study of the effects of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide on other biological targets, including GPCRs and ion channels. Additionally, further research is needed to fully understand the safety and efficacy of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide in humans, which could lead to the development of new therapies for a variety of conditions.
属性
IUPAC Name |
3-(4-ethylphenyl)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-13-5-7-14(8-6-13)9-10-16(19)18-15-4-3-11-17-12-15/h3-8,11-12H,2,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWYNPGXENPXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-tert-butyl-7-ethyl-9-methyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4435858.png)
![5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4435863.png)
![N-(4-chlorophenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435866.png)
![N-(3,4-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435873.png)
![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4435875.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4435881.png)
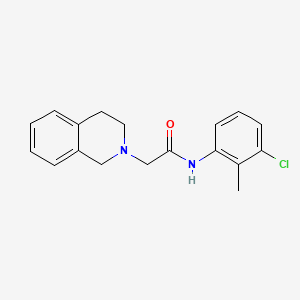
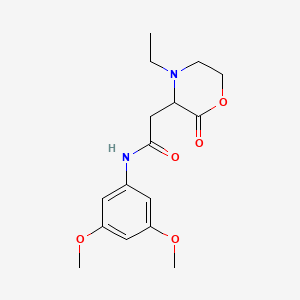

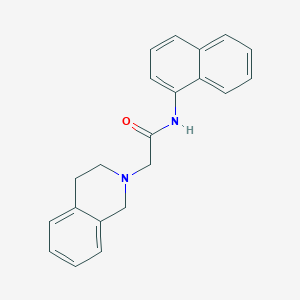

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435950.png)
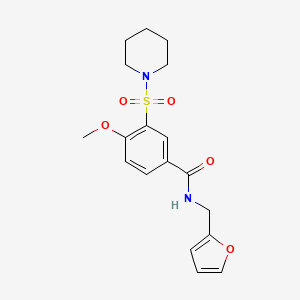
![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide](/img/structure/B4435963.png)